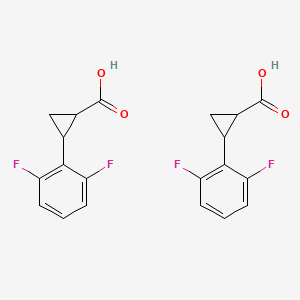

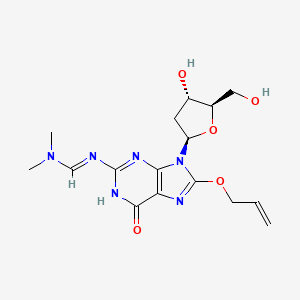

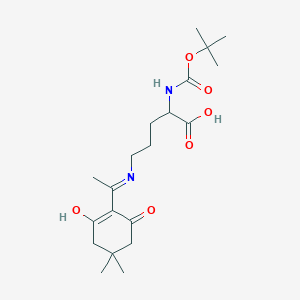

![molecular formula C40H56Cl2S4Sn2 B1384723 (4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) CAS No. 2239295-69-1](/img/structure/B1384723.png)

(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)

Vue d'ensemble

Description

“(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane)” is a chemical compound with the molecular formula C40H56Cl2S4Sn2 . It is also known by its CAS number 2239295-69-1 .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, a study reported a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .Molecular Structure Analysis

The molecular structure of this compound can be represented by its IUPAC name [4,8-bis [4-chloro-5- (2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno [2,3-f] 1benzothiol-6-yl]-trimethylstannane . The InChI and Canonical SMILES representations are also available .Chemical Reactions Analysis

The compound has been used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers . These copolymers have shown potential to supersede the D–A-type copolymer and A–A-type homopolymer .Physical And Chemical Properties Analysis

The molecular weight of this compound is 973.5 g/mol . More detailed physical and chemical properties are not explicitly mentioned in the available literature.Applications De Recherche Scientifique

Organic Solar Cell Applications

Solution-Processed Small Molecule for Photovoltaic Devices : A study by Kim et al. (2014) in the Journal of Materials Chemistry C describes a solution-processed small molecule related to the specified compound. This molecule demonstrated effective performance in photovoltaic devices, showing a power conversion efficiency of 4.37% under certain conditions (Kim et al., 2014).

Temperature-Dependent Aggregation in Solutions : Research by Ran et al. (2022) in The Journal of Physical Chemistry B explored the temperature-dependent aggregation properties of a similar copolymer in solution, revealing significant insights into the interaction dynamics relevant to organic solar cell efficiency (Ran et al., 2022).

Electron Acceptor-Donor-Acceptor Oligomers : A study by Sylvianti et al. (2018) in Macromolecular Research discussed oligomers based on benzothiadiazole and a derivative of the specified compound for use in Organic Solar Cells (OSCs), highlighting their influence on energy levels and photovoltaic properties (Sylvianti et al., 2018).

Copolymers for Polymer Solar Cells : Oh et al. (2015) in the Journal of the Korean Physical Society synthesized two copolymers based on the compound and studied their application as donor materials in Polymer Solar Cells (PSCs), examining their photovoltaic properties (Oh et al., 2015).

Highly Conjugated Side-Chain-Substituted Polymers : A study by Chung et al. (2014) in Macromolecules synthesized novel polymers containing derivatives of the specified compound, exploring their solubility, absorption spectra, and photovoltaic properties for use in Polymer Solar Cells (Chung et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is the active layer of photovoltaic devices . It is used in the manufacture of these devices due to its ability to enhance solar cell efficiency .

Mode of Action

The compound interacts with its target by forming a critical component within the active layer of the cell . It enhances the efficiency of solar cells by improving the charge carrier mobility and intermolecular charge transfer .

Biochemical Pathways

The compound affects the biochemical pathways related to the production of energy in solar cells . It enhances the light-absorbing properties of the cells due to the presence of polymer donors and non-fullerene acceptors .

Pharmacokinetics

It is known to be soluble in organic solvents such as benzene and dimethylformamide . This solubility can impact its bioavailability in the active layer of photovoltaic devices.

Result of Action

The result of the compound’s action is an increase in the efficiency of solar cells . For instance, a ternary device based on this compound exhibited an efficiency of 15.10%, an open-circuit voltage (Voc) of 0.83 V, a short-circuit current density (Jsc) of 27.68 mA/cm^2, and a fill factor (FF) of 65.25% .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the presence of halogen atoms in the compound leads to deeper HOMO energy levels, which improves the power conversion efficiency of the device . As an organotin compound, it may have potential toxicity and environmental impact . Therefore, appropriate laboratory safety regulations should be followed when handling this compound .

Propriétés

IUPAC Name |

[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38Cl2S4.6CH3.2Sn/c1-5-9-11-21(7-3)17-27-25(35)19-29(39-27)31-23-13-15-38-34(23)32(24-14-16-37-33(24)31)30-20-26(36)28(40-30)18-22(8-4)12-10-6-2;;;;;;;;/h13-14,19-22H,5-12,17-18H2,1-4H3;6*1H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLARDDMGOLESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=C(C=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CC(CC)CCCC)Cl)[Sn](C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56Cl2S4Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

973.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

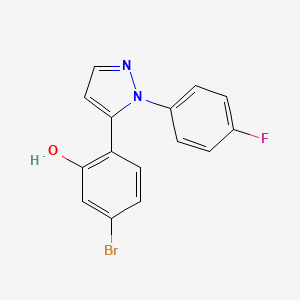

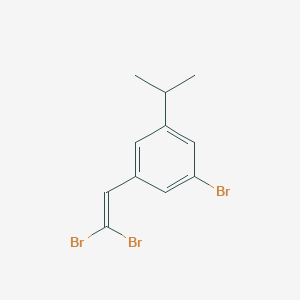

![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)

![(R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1384654.png)